5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a pyrimidine moiety, which is further functionalized with a dihydroxypropan-2-yl group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar pyrimidine structure but differs in functional groups.
2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of a pyrazine ring.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness
5-((6-((1,3-Dihydroxypropan-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H13N7O2 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
5-[[6-(1,3-dihydroxypropan-2-ylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H13N7O2/c13-2-8-3-15-12(4-14-8)19-11-1-10(16-7-17-11)18-9(5-20)6-21/h1,3-4,7,9,20-21H,5-6H2,(H2,15,16,17,18,19) |
InChI Key |
MPRLIMDTQWEJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1NC(CO)CO)NC2=NC=C(N=C2)C#N |
Origin of Product |
United States |
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